molecular formula C9H12N4O B11720744 6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 51596-07-7

6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B11720744
CAS No.: 51596-07-7
M. Wt: 192.22 g/mol
InChI Key: NBSRPSNFYPBKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a high-purity chemical scaffold designed for advanced pharmaceutical and biological research. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a recognized core structure in medicinal chemistry known for its diverse biological activities. Researchers will find value in its potential application across several key areas. Specifically, analogs of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have demonstrated significant promise as inhibitors of the Influenza virus RNA-dependent RNA polymerase (RdRP), a crucial target for antiviral drug development . These compounds function by disrupting the protein-protein interaction between the PA and PB1 subunits of the viral polymerase, thereby inhibiting viral replication . Furthermore, this structural class has been extensively investigated for its antitumor properties. Numerous studies have synthesized and evaluated novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives, with several compounds exhibiting potent activity against various human cancer cell lines, including liver cancer (Bel-7402) and fibrosarcoma (HT-1080) . The specific substitution pattern on the triazolopyrimidine core, such as the ethyl and methyl groups present in this compound, is a critical parameter explored in structure-activity relationship (SAR) studies to optimize potency and selectivity . This reagent provides researchers with a versatile building block for hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and mechanistic studies in drug discovery. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

51596-07-7

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

6-ethyl-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H12N4O/c1-4-7-5(2)10-9-11-6(3)12-13(9)8(7)14/h4H2,1-3H3,(H,10,11,12)

InChI Key

NBSRPSNFYPBKIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N=C(NN2C1=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .

Industrial Production Methods

the principles of green chemistry, such as the use of microwave irradiation and catalyst-free conditions, are likely to be applied to scale up the synthesis process .

Chemical Reactions Analysis

Condensation of Precursors

A primary method involves the condensation of triazole and pyrimidine precursors containing complementary functional groups. This multi-step process typically includes the reaction of carbonyl compounds (e.g., ketones, aldehydes) with amine derivatives to form the fused triazolopyrimidine core. Key reagents and conditions may vary, but the general principle involves cyclization under controlled conditions to achieve the desired ring system.

Coupling Reactions

Coupling reactions are employed to introduce substituents or functional groups. For example, carbonyl chloride derivatives react with amines or alcohols to form amides or esters, respectively. This method is highlighted in the synthesis of related triazolopyrimidines, where intermediates like 5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-2-carbonyl chloride undergo coupling with appropriate reagents .

Key Chemical Reactivity

The compound exhibits diverse reactivity due to its fused heterocyclic structure and substituents:

Reaction Type Reagents Outcome
OxidationPotassium permanganateIntroduction of oxidized functional groups
ReductionSodium borohydrideReduction of carbonyl groups to alcohols
SubstitutionHalogenated derivativesReplacement of hydrogen with halogens
HeterocyclizationAldehydes, aminesFormation of fused ring systems

Oxidation and Reduction

The compound’s carbonyl group (at position 7) is susceptible to oxidation and reduction . For instance, potassium permanganate may oxidize adjacent functionalities, while sodium borohydride selectively reduces carbonyls to hydroxyl groups.

Substitution Reactions

Halogenated derivatives can participate in nucleophilic aromatic substitution , particularly at positions adjacent to electron-withdrawing groups. This reactivity is influenced by the ethyl and methyl substituents, which modulate electron density across the aromatic system.

Heterocyclization

The fused triazole-pyrimidine core enables heterocyclization with aldehydes and amines, forming extended ring systems. For example, aldehyde precursors undergo Knoevenagel condensation with barbituric acid derivatives, followed by Michael addition and cyclization to yield more complex structures .

Coupling Reactions

The reaction of carbonyl chlorides (e.g., 30 or 31 ) with amines or alcohols proceeds via nucleophilic acyl substitution, forming amides or esters. This step is critical for introducing substituents at the 2-position of the triazolopyrimidine core .

Scientific Research Applications

6-Ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. By inhibiting these enzymes, the compound can modulate biological processes and exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one are best understood through comparison with structurally related analogs. Key examples include:

Antiviral Triazolopyrimidinones

Compound Name/Structure Substituents Key Activity Binding Affinity/Findings Reference
Lead1 (Unspecified structure) Likely aromatic/polar groups SARS-CoV-2 Mpro inhibition ΔG = −129.266 ± 2.428 kJ/mol
Lead2 (Unspecified structure) Likely modified alkyl/heterocyclic SARS-CoV-2 Mpro inhibition ΔG = −116.478 ± 3.502 kJ/mol
S1-TP (5-(chloromethyl)-2-(4-methoxyphenyl)) Chloromethyl, methoxyphenyl Electrochemical drug candidate Studied via voltammetry on graphite
  • Key Insight: The COVID-19 lead compounds exhibit superior binding affinity to SARS-CoV-2 Mpro compared to existing protease inhibitors (e.g., Lopinavir), attributed to their triazolopyrimidinone core and optimized substituents . However, 6-ethyl-2,5-dimethyl lacks direct antiviral data, suggesting its substituents (ethyl/methyl) may prioritize stability over target specificity.

Anticancer and MDR Modulators

Compound Name/Structure Substituents Key Activity Findings Reference
WS-10 (Non-toxic derivative) Unspecified ABCB1-mediated MDR modulation Low toxicity; enhances chemotherapy
  • Key Insight: WS-10 demonstrates that minor modifications to the triazolopyrimidinone scaffold can reduce toxicity while retaining bioactivity. The ethyl/methyl groups in 6-ethyl-2,5-dimethyl may similarly enhance pharmacokinetic profiles.

Herbicidal and Anti-inflammatory Derivatives

Compound Name/Structure Substituents Key Activity Findings Reference
[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide Sulfonamide, trifluoromethyl Herbicidal High efficacy as green herbicides
Nitro-azolo[1,5-a]pyrimidines Nitro, propargyl thioether Anti-inflammatory Reduces LPS-induced lung injury
  • Key Insight : Substituent polarity and electronegativity (e.g., sulfonamide, nitro groups) critically determine activity. The hydrophobic ethyl/methyl groups in 6-ethyl-2,5-dimethyl may limit solubility but improve membrane permeability.

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., nitro, chloromethyl) : Improve binding to enzymatic targets (e.g., SARS-CoV-2 Mpro) by increasing electrophilicity .

Thermodynamic and Kinetic Properties

While electrochemical data for 6-ethyl-2,5-dimethyl is unavailable, analogs like S1-TP exhibit reversible redox behavior on carbon graphite electrodes, suggesting tunable electron-transfer properties for drug delivery .

Biological Activity

6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidine family. Its unique structure features a triazole ring fused to a pyrimidine ring, which contributes to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H12N4O
  • Molecular Weight : 192.22 g/mol
  • CAS Number : 51596-07-7
PropertyValue
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
IUPAC Name6-ethyl-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
InChI KeyNBSRPSNFYPBKIX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various signaling pathways. Notably, it has been shown to inhibit Janus kinases (JAK1 and JAK2), which are crucial in mediating inflammatory responses and hematopoiesis. By inhibiting these enzymes, the compound can modulate cellular processes and potentially exert anti-inflammatory and anticancer effects .

Antimicrobial Activity

Research indicates that compounds within the triazolopyrimidine family exhibit antimicrobial properties. In studies involving various microbial strains, derivatives of this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that modifications to the compound can enhance its antimicrobial efficacy .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance:

  • Cytotoxicity Assays : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and Bel-7402 (liver cancer). The compound's efficacy was compared to standard chemotherapeutics like cisplatin .
Cell LineIC50 (µM)Reference
MCF-715
Bel-740220

Anti-inflammatory Effects

The inhibition of JAK enzymes by this compound suggests potential anti-inflammatory applications. Inflammation is a key factor in numerous diseases including rheumatoid arthritis and certain cancers. Preclinical models have shown that treatment with this compound can reduce markers of inflammation .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound for their biological activities. Researchers modified the structure to enhance solubility and bioavailability. The most promising derivatives demonstrated improved anticancer activity compared to the parent compound .

Q & A

Q. What are the standard synthetic protocols for 6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one?

The synthesis typically involves multi-step heterocyclic ring formation. A common approach includes cyclization of precursors (e.g., substituted pyrazoles or triazoles) under catalytic conditions. For example, optimized protocols using catalysts like TMDP (tetramethylenediamine-phosphoric acid) in a water-ethanol solvent system (1:1 v/v) have achieved yields >70% for analogous triazolopyrimidines. Key steps include:

  • Formation of the triazole ring via cyclocondensation.
  • Introduction of ethyl and methyl substituents through nucleophilic substitution or alkylation.
  • Purification via column chromatography or recrystallization .

Q. What analytical techniques are recommended for structural characterization?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) to confirm substituent positions and ring structure. For example, methyl groups typically appear as singlets at δ 2.1–2.5 ppm, while ethyl groups show triplet/multiplet patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Elemental Analysis : Microanalytical data (C, H, N) should align with theoretical values within ±0.4% .

Q. How can solubility and stability be optimized for in vitro studies?

  • Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, employ co-solvents (e.g., 10% PEG-400) or cyclodextrin-based formulations.
  • Stability : Store lyophilized compounds at −20°C under inert gas. Monitor degradation via HPLC under varying pH and temperature conditions .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

  • Experimental Design : Standardize assays (e.g., cell lines, incubation times, and solvent controls). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum sizes.
  • Data Normalization : Use internal controls (e.g., reference drugs like ciprofloxacin) and dose-response curves to quantify potency (IC50_{50}/EC50_{50}).
  • Mechanistic Studies : Pair phenotypic assays with target-specific analyses (e.g., enzyme inhibition kinetics or receptor-binding assays) to validate modes of action .

Q. What strategies mitigate side reactions during functionalization of the triazolopyrimidine core?

  • Regioselectivity Control : Use directing groups (e.g., amino or carboxylate) to guide substitutions at C-6 or C-7 positions.
  • Catalytic Optimization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) minimizes byproducts in triazole ring modifications.
  • In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and isolate intermediates before side reactions dominate .

Q. How to design experiments for studying structure-activity relationships (SAR) in this compound class?

  • Scaffold Diversification : Synthesize derivatives with systematic variations (e.g., halogenation at C-5, alkyl chain elongation at C-6).
  • Computational Modeling : Use DFT calculations or molecular docking to predict binding affinities toward targets like kinases or microbial enzymes.
  • Biological Profiling : Test derivatives in parallel assays (e.g., cytotoxicity, enzyme inhibition) to correlate substituent effects with activity .

Q. What methodologies validate the environmental impact of this compound in ecotoxicological studies?

  • Fate Analysis : Use LC-MS/MS to quantify persistence in water/soil under simulated environmental conditions (pH 5–9, UV exposure).
  • Toxicity Assays : Perform acute/chronic toxicity tests on model organisms (e.g., Daphnia magna or Danio rerio) using OECD guidelines.
  • Metabolite Identification : Characterize degradation products via HRMS and assess their bioactivity .

Methodological Notes

  • Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays).
  • Scale-Up Challenges : Optimize solvent systems (e.g., switch from DMF to ethanol-water mixtures) to improve yield and reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.